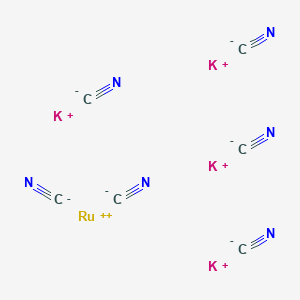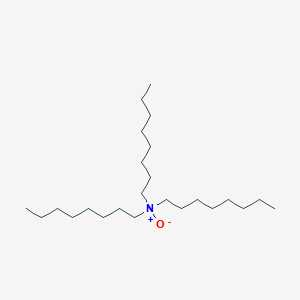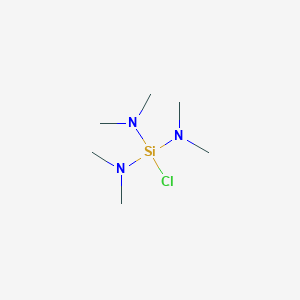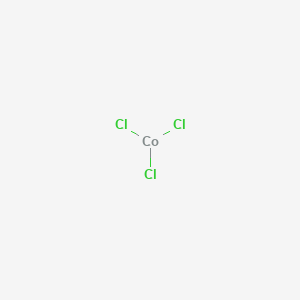
2-Hydroxy-4-(trifluoromethyl)benzonitrile
概要
説明
2-Hydroxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO. It is also known by other names such as 4-(Trifluoromethyl)salicylonitrile and 4-Cyano-3-hydroxybenzotrifluoride . This compound is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). It is a solid at room temperature and has a boiling point of 118-119°C .
準備方法
The synthesis of 2-Hydroxy-4-(trifluoromethyl)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzonitrile with a hydroxylating agent under specific conditions. For instance, the hydrolysis of 4-(trifluoromethyl)benzonitrile in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2) can yield this compound . Industrial production methods may involve similar reactions but are optimized for large-scale production with considerations for cost, yield, and safety.
化学反応の分析
2-Hydroxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-4-(trifluoromethyl)benzonitrile.
Reduction: The nitrile group can be reduced to form an amine group, yielding 2-hydroxy-4-(trifluoromethyl)benzylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
科学的研究の応用
2-Hydroxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets . The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
類似化合物との比較
2-Hydroxy-4-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Hydroxy-2-(trifluoromethyl)benzonitrile: This isomer has the hydroxyl and trifluoromethyl groups in different positions on the benzene ring, which can affect its chemical reactivity and biological activity.
4-(Trifluoromethyl)benzonitrile: Lacks the hydroxyl group, which can influence its solubility and reactivity in chemical reactions.
2-Hydroxy-5-(trifluoromethyl)benzonitrile: Another isomer with different positioning of functional groups, leading to variations in its properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and the resulting effects on its chemical and biological properties.
特性
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVLFUKQAEGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608452 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81465-88-5 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81465-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)





![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)





